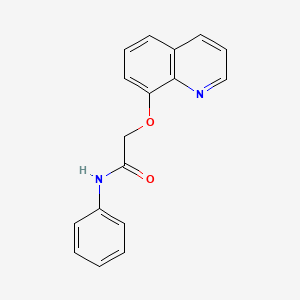

N-phenyl-2-quinolin-8-yloxyacetamide

Description

Overview of Quinoline-Acetamide Derivatives in Modern Chemical and Biological Science

Quinoline-acetamide derivatives constitute a significant class of compounds in contemporary chemical and biological sciences due to their versatile pharmacological properties. The quinoline (B57606) ring system itself is a key structural motif found in numerous natural and synthetic bioactive compounds. rsc.org The addition of an acetamide (B32628) group to this scaffold introduces a flexible side chain with hydrogen bonding capabilities, which can significantly influence the compound's interaction with biological targets. researchgate.net

Research has demonstrated that quinoline-acetamide derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant effects. nih.govnih.govnih.govijper.org For instance, certain quinoline-acetamide analogues have shown potent activity against various cancer cell lines, such as nasopharyngeal, lung, and colon cancer. nih.govnih.gov The mechanism of action for their anticancer effects is often attributed to their ability to interfere with cell cycle progression and induce apoptosis. nih.gov

In the realm of infectious diseases, quinoline-acetamide derivatives have been investigated for their antimicrobial properties against a range of pathogens. nih.govmdpi.com The structural modifications on both the quinoline and the acetamide moieties have been shown to modulate the potency and spectrum of their antimicrobial activity. mdpi.com Furthermore, some derivatives have displayed promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. nih.gov The diverse biological profile of quinoline-acetamide derivatives underscores their importance as a privileged scaffold in the quest for new and effective therapeutic agents.

Rationale for Investigating N-phenyl-2-quinolin-8-yloxyacetamide and its Analogues

The specific investigation of this compound and its analogues is driven by the promising biological activities observed in the broader class of quinoline-acetamide derivatives and the unique structural features of this particular compound. The 8-oxyquinoline core is a well-known chelating agent, and its incorporation into the acetamide framework suggests a potential for interaction with metal ions in biological systems, which could be a mechanism for its bioactivity. The amide-type open-chain ligands, such as the one present in this compound, are of great interest due to their excellent coordination ability and selectivity for metal ions. nih.gov

The synthesis of this compound has been reported in the literature, indicating its accessibility for further studies. nih.gov While specific biological activity data for this compound is not extensively available in the public domain, the investigation of its analogues provides a strong rationale for its continued study. For example, the closely related N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide has been synthesized and its crystal structure determined, providing valuable insights into the conformational properties of this class of molecules. nih.gov The dihedral angle between the quinoline and benzene (B151609) rings in this analogue is 87.19 (8)°, which can influence its binding to target proteins. nih.gov

Furthermore, various N-phenylacetamide derivatives have demonstrated a range of biological effects, including anticoagulant and anticancer activities. nih.govijper.org The exploration of this compound and its analogues is therefore a logical step in the systematic evaluation of the therapeutic potential of the quinoline-acetamide scaffold. The combination of the established biological activities of its constituent parts and the potential for novel mechanisms of action provides a compelling reason for its in-depth investigation in medicinal chemistry.

Interactive Data Tables

Table 1: Crystal Data and Structure Refinement for N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate nih.gov

| Parameter | Value |

| Empirical formula | C₁₈H₁₆N₂O₂·H₂O |

| Formula weight | 310.34 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.6028 (8) |

| b (Å) | 14.9207 (18) |

| c (Å) | 16.3505 (19) |

| V (ų) | 1610.8 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.09 |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.101 |

| S | 1.05 |

Table 2: Biological Activities of Selected Quinoline-Acetamide Analogues

| Compound | Biological Activity | Cell Line/Organism | Potency | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative | NPC-TW01 (Nasopharyngeal carcinoma) | IC₅₀ = 0.6 μM | nih.gov |

| N-(2-hydroxyphenyl)acetamide | Anti-inflammatory, Anti-arthritic | Adjuvant-induced arthritic rats | Reduction in paw edema | nih.gov |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Anticoagulant | In vitro prothrombin time | Prolonged clotting time | ijper.org |

| N-alkyl-2-quinolonopyrones | Antimicrobial | Staphylococcus aureus (MRSA) | MIC ≤ 2 μg/mL | nih.gov |

| 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide | Antiviral | Influenza virus | IC₅₀ < 10 μM | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

N-phenyl-2-quinolin-8-yloxyacetamide |

InChI |

InChI=1S/C17H14N2O2/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) |

InChI Key |

QEIYKVCNSDWCKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Phenyl 2 Quinolin 8 Yloxyacetamide

Established Synthetic Pathways for the N-phenyl-2-(quinolin-8-yloxy)acetamide Core Structure

The assembly of the N-phenyl-2-(quinolin-8-yloxy)acetamide core can be approached through several convergent synthetic routes. These strategies typically involve the initial synthesis of a functionalized quinoline (B57606) precursor, followed by the sequential or direct formation of the ether and amide bonds.

Formation of Quinoline Derivative Precursors

The foundational precursor for the synthesis of N-phenyl-2-quinolin-8-yloxyacetamide is 8-hydroxyquinoline (B1678124). Several classical methods are employed for its synthesis:

Skraup Synthesis: This is one of the most common methods for synthesizing quinolines. It involves the reaction of an aniline, in this case, o-aminophenol, with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. The glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring system. rroij.comscispace.com

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. For 8-hydroxyquinoline, this would typically involve the reaction of 2-amino-3-hydroxybenzaldehyde with a suitable carbonyl compound. rroij.comscispace.com

From Quinoline: 8-Hydroxyquinoline can also be prepared from quinoline itself through processes like sulfonation followed by alkali fusion, or through the hydrolysis of 8-chloroquinoline or 8-aminoquinoline. google.com

These methods provide the essential 8-hydroxyquinoline scaffold, which is the starting point for the subsequent etherification and amidation reactions.

| Precursor Synthesis Method | Starting Materials | Key Reagents | Product |

| Skraup Synthesis | o-Aminophenol, Glycerol | Sulfuric acid, Nitrobenzene | 8-Hydroxyquinoline |

| Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde | Carbonyl compound with α-methylene | 8-Hydroxyquinoline |

| From Quinoline | Quinoline | 1. Sulfuric acid 2. NaOH (fusion) | 8-Hydroxyquinoline |

| From 8-Chloroquinoline | 8-Chloroquinoline | Dilute alkali, Copper catalyst | 8-Hydroxyquinoline |

| From 8-Aminoquinoline | 8-Aminoquinoline | Water, Acid catalyst (high T/P) | 8-Hydroxyquinoline |

Amide Bond Formation Strategies

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through several approaches:

Coupling of 2-(quinolin-8-yloxy)acetic acid with Aniline: A common strategy involves the initial synthesis of 2-(quinolin-8-yloxy)acetic acid. This intermediate is then coupled with aniline using standard peptide coupling reagents. luxembourg-bio.comnih.gov A variety of coupling agents can be employed, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.govresearchgate.net

Reaction of an Acyl Chloride with Aniline: The 2-(quinolin-8-yloxy)acetic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(quinolin-8-yloxy)acetyl chloride can then be reacted with aniline to form the desired amide bond.

Direct Amidation: In some cases, direct amidation of a carboxylic acid and an amine can be achieved under specific catalytic conditions, although this is less common for this particular transformation. researchgate.net

| Amide Formation Strategy | Reactant 1 | Reactant 2 | Key Reagents/Conditions |

| Peptide Coupling | 2-(quinolin-8-yloxy)acetic acid | Aniline | EDC, HOBt, DMAP |

| Acyl Chloride Route | 2-(quinolin-8-yloxy)acetyl chloride | Aniline | Base (e.g., triethylamine) |

O-Alkylation Approaches and Subsequent Acetamide (B32628) Formation

One prominent method involves the direct O-alkylation of 8-hydroxyquinoline with a pre-formed acetamide. Specifically, the reaction of 8-hydroxyquinoline with 2-chloro-N-phenylacetamide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) yields this compound directly. nih.gov This approach is convergent and efficient.

Alternatively, a two-step process can be employed:

O-alkylation to form an ester: 8-Hydroxyquinoline is first reacted with an α-haloacetate, such as ethyl chloroacetate or methyl bromoacetate, in the presence of a base (e.g., K₂CO₃) to form the corresponding ethyl or methyl 2-(quinolin-8-yloxy)acetate. arkat-usa.orgscirp.org

Amide formation: The resulting ester can then be converted to the final amide. This can be achieved by hydrolysis of the ester to 2-(quinolin-8-yloxy)acetic acid followed by amide coupling with aniline as described in section 2.1.2. Another route involves the conversion of the ester to a hydrazide by reacting it with hydrazine hydrate, which can then be further functionalized, although this is a more indirect route to the target N-phenyl acetamide. arkat-usa.org

| O-Alkylation Approach | Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Direct Alkylation | 8-Hydroxyquinoline | 2-Chloro-N-phenylacetamide | K₂CO₃ | DMF | This compound |

| Two-Step (Esterification) | 8-Hydroxyquinoline | Ethyl chloroacetate | K₂CO₃ | Acetone | Ethyl 2-(quinolin-8-yloxy)acetate |

Nucleophilic Substitution Reactions in Core Synthesis

Nucleophilic substitution reactions are fundamental to the construction of the this compound core.

The key O-alkylation step, the Williamson ether synthesis, is a classic example of an Sₙ2 reaction. researchgate.net In this reaction, the phenoxide ion of 8-hydroxyquinoline, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetamide (e.g., 2-chloro-N-phenylacetamide), displacing the halide leaving group. nih.gov

Furthermore, nucleophilic substitution can be employed in the synthesis of precursors. For instance, the preparation of 8-hydroxyquinoline from 8-chloroquinoline involves a nucleophilic aromatic substitution where a hydroxyl group displaces the chlorine atom. google.com

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is assembled, it can be further modified to explore structure-activity relationships.

Exploration of Substitution Reactions

The quinoline and phenyl rings of this compound are amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution on the Quinoline Ring: The quinoline ring system can undergo electrophilic substitution. The positions of substitution are influenced by the directing effects of the existing substituents and the reaction conditions. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) has been shown to occur at the 7-position. nih.gov Similar electrophilic substitutions could potentially be performed on the final compound, although the reactivity might be altered by the presence of the acetamide side chain.

Mannich Reaction: The 8-hydroxyquinoline moiety is known to undergo the Mannich reaction. For example, 5-chloro-8-hydroxyquinoline can react with formaldehyde and a secondary amine like ciprofloxacin to introduce an aminomethyl group at the 7-position. nih.gov This type of reaction could be a viable strategy for derivatizing this compound.

Substitution on the Phenyl Ring: The N-phenyl group can also be a target for substitution reactions. Depending on the desired derivative, aniline precursors with substituents on the phenyl ring can be used in the amide bond formation step. Alternatively, electrophilic substitution reactions could be performed on the final molecule, with the acetamide group acting as an ortho-, para-director.

These derivatization strategies allow for the synthesis of a library of related compounds, which is crucial for the exploration of their biological activities.

Oxidation and Reduction Chemistry of the Quinoline Moiety

The quinoline ring system within this compound is susceptible to both oxidation and reduction reactions, which can be directed to either the pyridine or the benzene (B151609) portion of the bicyclic structure. The specific outcomes of these transformations are influenced by the choice of reagents and reaction conditions.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate that can undergo further functionalization. For instance, it can facilitate electrophilic substitution at the 2- and 4-positions of the quinoline ring. Under more forcing oxidative conditions, the benzene ring of the quinoline moiety can be cleaved. However, the ether linkage at the 8-position provides some electronic modification that can influence the regioselectivity of these reactions compared to unsubstituted quinoline.

| Oxidizing Agent | Potential Product | Typical Conditions |

| m-CPBA | N-phenyl-2-(1-oxidoquinolin-8-yloxy)acetamide | CH₂Cl₂, room temperature |

| Ozone (O₃) | Products of aromatic ring cleavage | CH₂Cl₂, -78 °C |

| Potassium permanganate (KMnO₄) | Complex mixture of oxidation products | Basic or acidic medium, heating |

Reduction: The pyridine ring of the quinoline moiety is more readily reduced than the benzene ring. Catalytic hydrogenation is a common method for the complete saturation of the heterocyclic ring, yielding a 1,2,3,4-tetrahydroquinoline derivative. Reagents like sodium borohydride in the presence of a proton source can also effect the reduction of the C=N bond. More specialized reducing agents can achieve partial reduction. The specific product distribution will depend on the catalyst, solvent, and reaction conditions employed.

| Reducing Agent | Potential Product | Typical Conditions |

| H₂, Pd/C | N-phenyl-2-(1,2,3,4-tetrahydroquinolin-8-yloxy)acetamide | Ethanol, room temperature, atmospheric pressure |

| NaBH₄, CH₃OH | N-phenyl-2-(1,2-dihydroquinolin-8-yloxy)acetamide | Methanol, 0 °C to room temperature |

| Diisobutylaluminium hydride (DIBAL-H) | Partial reduction products | Toluene, low temperature |

Hydrolytic Stability of the Acetamide Linkage

The acetamide linkage in this compound is subject to hydrolysis under both acidic and basic conditions, yielding 2-(quinolin-8-yloxy)acetic acid and aniline. The rate of this hydrolysis is significantly influenced by the pH of the medium and the temperature.

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. In highly acidic media, the rate of hydrolysis is generally accelerated.

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and aniline. The rate of base-catalyzed hydrolysis is typically first order in both the amide and the hydroxide ion concentration.

The stability of the ether linkage at the 8-position of the quinoline ring is generally greater than that of the acetamide bond under most hydrolytic conditions. However, under forcing acidic conditions, cleavage of the ether bond may also occur.

| Condition | Relative Rate of Hydrolysis | Primary Products |

| Neutral (pH 7) | Very Slow | This compound (stable) |

| Acidic (e.g., 1 M HCl) | Moderate to Fast | 2-(quinolin-8-yloxy)acetic acid and Aniline hydrochloride |

| Basic (e.g., 1 M NaOH) | Fast | Sodium 2-(quinolin-8-yloxy)acetate and Aniline |

Advanced Purification Techniques in Synthetic Research

The purification of this compound from a crude reaction mixture to a high degree of purity suitable for analytical characterization and further studies necessitates the use of advanced purification techniques. The choice of method depends on the nature of the impurities present.

Crystallization: Recrystallization is a powerful technique for the purification of solid compounds. The selection of an appropriate solvent or solvent system is crucial. A suitable solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, polar aprotic solvents or mixtures of alcohols and water could be effective. nih.gov The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Impurities that are more soluble will remain in the mother liquor.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the separation of complex mixtures or for obtaining very high purity material, preparative HPLC is the method of choice. This technique utilizes a high-pressure pump to pass the sample dissolved in a mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the two phases. For a molecule with the structural features of this compound, reversed-phase chromatography using a C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point.

| Technique | Principle of Separation | Typical Application |

| Crystallization | Differential solubility | Removal of soluble and insoluble impurities from a solid product. |

| Preparative HPLC | Differential partitioning between a stationary and a mobile phase | Isolation of a high-purity compound from a complex mixture or separation of closely related analogues. |

| Column Chromatography | Adsorption onto a solid stationary phase | Gross purification to remove major impurities. |

Advanced Structural Elucidation and Solid State Analysis of N Phenyl 2 Quinolin 8 Yloxyacetamide

Single-Crystal X-ray Diffraction Analysis of N-phenyl-2-quinolin-8-yloxyacetamide and its Complexes

The single-crystal X-ray analysis of N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate revealed that it crystallizes in the orthorhombic system. researchgate.netnih.gov The specific crystallographic parameters have been determined at a temperature of 296 K. researchgate.netnih.gov

Below is an interactive data table summarizing the key crystallographic parameters for N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate. researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆N₂O₂·H₂O |

| Formula Weight | 310.34 |

| Crystal System | Orthorhombic |

| a (Å) | 6.6028 (8) |

| b (Å) | 14.9207 (18) |

| c (Å) | 16.3505 (19) |

| V (ų) | 1610.8 (3) |

| Z | 4 |

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| O1W—H1WA⋯O2 | 0.86 (1) | 1.97 (1) | 2.8249 (19) | 178 (3) |

| O1W—H1WB⋯N1 | 0.86 (1) | 1.97 (1) | 2.831 (2) | 176 (3) |

D: donor atom, H: hydrogen atom, A: acceptor atom

The conformation of N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate is characterized by the relative orientation of the quinoline (B57606) and benzene (B151609) ring systems. The dihedral angle between the plane of the quinoline ring system and the plane of the benzene ring is a critical parameter in defining the molecule's three-dimensional shape. In the solid state, this angle has been determined to be 87.19 (8)°. researchgate.netnih.gov This near-perpendicular arrangement indicates a significant twist in the molecular backbone. The bond lengths within the molecule are comparable to those observed in similar structures. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques

Beyond single-crystal X-ray diffraction, advanced spectroscopic techniques are invaluable for a deeper understanding of the conformational dynamics and bonding features of this compound in various states.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature NMR, is a powerful tool for elucidating the solution-state conformation and dynamic processes of molecules like this compound. Such studies can reveal the presence of conformational isomers in solution and quantify the energy barriers associated with their interconversion, for example, through rotation around the amide C-N bond. scielo.brnih.govresearchgate.net

As of the current literature survey, specific advanced NMR conformational and dynamic studies for this compound have not been reported. However, the application of these techniques would provide valuable information on the molecule's behavior in solution, which can differ significantly from its solid-state structure.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding environment and functional groups within a molecule. To achieve a precise assignment of the observed vibrational modes, experimental spectra are often complemented by quantum mechanical calculations, particularly Density Functional Theory (DFT). nih.govnih.gov This combined approach allows for a thorough analysis of the vibrational signatures of the quinoline, phenyl, and acetamide (B32628) moieties. researchgate.netnih.gov

Detailed experimental and DFT-supported vibrational spectroscopic studies specifically for this compound are not available in the reviewed literature. Such an analysis would be instrumental in confirming the presence of specific functional groups and understanding the electronic effects of the substituent groups on the vibrational frequencies of the quinoline core.

Mechanistic Investigations of N Phenyl 2 Quinolin 8 Yloxyacetamide in Biological Systems

Enzyme Inhibition Studies and Mechanistic Insights

N-phenyl-2-quinolin-8-yloxyacetamide and its structural analogs have demonstrated inhibitory activity against a range of enzymes critical to various pathological and physiological processes. The following subsections detail the mechanistic insights gleaned from these inhibition studies.

Inhibition of Cytochrome bc1 Complex in Mycobacterium tuberculosis

A significant area of investigation has been the effect of quinoline-based compounds on the respiratory chain of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has identified the cytochrome bc1 complex (also known as the menaquinol-cytochrome c oxidoreductase or QcrB) as a key target for a class of compounds structurally related to this compound, namely 2-(quinolin-4-yloxy)acetamides.

These compounds have been shown to be potent inhibitors of Mtb growth. nih.govsemanticscholar.org Mechanistic studies revealed that strains of Mtb with a deletion in the cytochrome bd oxidase gene (cydKO) exhibited hypersensitivity to these quinoline-based inhibitors. nih.govsemanticscholar.org Conversely, Mtb strains with single-nucleotide polymorphisms in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, displayed resistance. nih.govsemanticscholar.org This genetic evidence strongly indicates that the 2-(quinolin-4-yloxy)acetamide scaffold, and by extension this compound, targets the cytochrome bc1 complex. The inhibition of this complex disrupts the electron transport chain, a vital process for cellular respiration and ATP production in the bacterium. This disruption of energy metabolism is a key factor in the compound's antimycobacterial effect. nih.gov

Inhibitory Activity of Quinoline (B57606) Analogs against M. tuberculosis

| Compound Class | Target | Effect |

|---|---|---|

| 2-(quinolin-4-yloxy)acetamides | Cytochrome bc1 complex (QcrB) | Inhibition of Mtb growth |

| 2-(quinolin-4-yloxy)acetamides | Cytochrome bd oxidase deletion mutant (cydKO) | Hypersensitivity |

Inhibition of HIV-1 Reverse Transcriptase (RNase H and Polymerase Functions)

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activities. nih.gov Both functions are essential for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome. researchgate.net While numerous inhibitors target the polymerase function, the RNase H active site remains a less exploited but validated target. nih.govresearchgate.net

Quinolinonyl derivatives, which share the core quinoline structure with this compound, have been rationally designed and investigated as inhibitors of HIV-1 RT. researchgate.net Some of these compounds have demonstrated the ability to inhibit both the RNase H and polymerase functions of the enzyme. researchgate.net Docking studies and site-directed mutagenesis have suggested that these quinolinone-based inhibitors can coordinate with the essential Mg2+ cofactors in the RNase H catalytic site and interact with highly conserved amino acid residues. researchgate.net This dual inhibitory action presents a promising strategy for developing novel anti-HIV agents. nih.gov

Inhibitory Profile of Quinolinonyl Derivatives against HIV-1 RT

| Derivative Class | Target Enzyme | Inhibitory Function |

|---|---|---|

| Quinolinonyl diketo acids | HIV-1 Reverse Transcriptase | RNase H and Polymerase |

Inhibition of Immunoproteasome Subunits (β1i, β5i)

The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon stimulation with inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α). scispace.comresearchgate.net It plays a critical role in processing antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of autoimmune diseases. scispace.comresearchgate.net The catalytic core of the immunoproteasome includes the subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7). researchgate.net

While direct studies on this compound are limited in this area, the development of inhibitors targeting specific immunoproteasome subunits is an active field of research. The inhibition of β1i and β5i subunits has been shown to modulate immune responses and is considered a therapeutic strategy for certain autoimmune conditions. scispace.com Given the diverse biological activities of quinoline-based structures, the potential for this compound to interact with and inhibit these immunoproteasome subunits warrants further investigation.

Inhibition of ADAMTS-5 (Aggrecanase-2) and Related Metalloproteases

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme in the degradation of aggrecan, a major component of articular cartilage. scirp.orgacs.org Its activity is strongly associated with the progression of osteoarthritis. nih.gov Consequently, inhibitors of ADAMTS-5 are being pursued as potential disease-modifying osteoarthritis drugs. scirp.org

Research has led to the development of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5. scirp.org These compounds, which are close structural analogs of this compound, have demonstrated sub-micromolar potency against ADAMTS-5. scirp.org Importantly, they also show good selectivity over related metalloproteases such as ADAMTS-4 (aggrecanase-1), MMP-13, and MMP-12, which is a crucial aspect for minimizing off-target effects. scirp.org The inhibitory mechanism is believed to involve the interaction of the inhibitor with the enzyme's active site, preventing the binding and cleavage of its aggrecan substrate.

Inhibitory Potency of a Quinoline-based ADAMTS-5 Inhibitor (Compound 53)

| Enzyme | Inhibition |

|---|---|

| ADAMTS-5 | Potent |

| ADAMTS-4 | Selective over |

| MMP-13 | Selective over |

Potential for Alanine Dehydrogenase Inhibition

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for metabolizing aldehydes. nih.gov The isoform ALDH1A1, in particular, has gained attention as a marker for cancer stem cells and is associated with drug resistance in several cancers. nih.gov This has spurred the development of ALDH1A1 inhibitors as potential anticancer agents.

Recent studies have described the design and synthesis of quinoline-based analogs as potent and selective inhibitors of ALDH1A1. nih.gov These compounds have shown the ability to inhibit the enzymatic activity of ALDH1A1 and have demonstrated cellular activity in cancer cell lines. nih.gov Although direct evidence for this compound is not yet available, the established activity of the quinoline scaffold against ALDH1A1 suggests that it may also possess the potential to inhibit this enzyme or other related dehydrogenases.

Receptor Binding and Molecular Recognition Phenomena

The inhibitory activity of this compound and its analogs is fundamentally governed by the principles of molecular recognition, where the ligand binds to a specific site on the target protein. The quinoline ring system, a common feature in these inhibitors, plays a crucial role in these interactions.

Molecular docking studies on various quinoline-based inhibitors have provided insights into their binding modes. nih.govscispace.com These studies suggest that the quinoline moiety can engage in various non-covalent interactions with the amino acid residues in the binding pocket of the target enzyme. These interactions can include:

Hydrogen bonding: The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the acetamide (B32628) side chain can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. A crystallographic study of a closely related compound, N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, revealed intermolecular O—H⋯N and O—H⋯O hydrogen bonds with water molecules, indicating the potential for such interactions within a protein binding site.

π-π stacking: The aromatic quinoline and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the enzyme's active site. nih.gov

Hydrophobic interactions: The lipophilic nature of the quinoline and phenyl rings facilitates hydrophobic interactions with nonpolar residues in the binding pocket.

Metal coordination: In metalloenzymes, such as HIV-1 RNase H and ADAMTS-5, the nitrogen and oxygen atoms of the inhibitor can coordinate with the metal ions (e.g., Mg2+ or Zn2+) in the active site, which is often a key aspect of the inhibitory mechanism. researchgate.netscirp.org

Antimicrobial Activity Mechanisms of Action

Quinoline derivatives are known for their broad-spectrum antimicrobial activities. The mechanisms underlying these activities are diverse and often depend on the specific structural features of the compound.

Inhibition of Bacterial Growth (e.g., Mycobacterium tuberculosis, Gram-positive, Gram-negative)

Quinolines have shown significant promise as antibacterial agents, including against the challenging pathogen Mycobacterium tuberculosis. One of the well-established targets for quinolone antibiotics is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. nih.gov These compounds can stabilize the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov However, not all quinoline-based compounds act via this mechanism.

A study on 2-(quinolin-4-yloxy)acetamides, which are structurally related to the title compound, revealed that their primary target in M. tuberculosis is not DNA gyrase but the cytochrome bc1 complex . nih.gov This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production. Mutations in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, were found to confer resistance to these compounds, providing strong evidence for this mechanism of action. nih.gov

The antimicrobial activity of quinoline derivatives also extends to various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanisms can involve disruption of the bacterial cell wall or membrane, in addition to the inhibition of essential enzymes. nih.gov

Antifungal Activity Mechanisms (e.g., Candida albicans)

Quinoline derivatives have also demonstrated significant antifungal activity against pathogens like Candida albicans. nih.govnih.gov The mechanisms of antifungal action for 8-hydroxyquinoline (B1678124) derivatives, which share the quinoline core, have been investigated. These compounds can disrupt the fungal cell wall, as evidenced by increased minimum inhibitory concentrations (MICs) in the presence of an osmotic protectant like sorbitol. nih.gov

Furthermore, some 8-hydroxyquinoline derivatives can compromise the integrity of the fungal cytoplasmic membrane, leading to leakage of cellular contents and cell death. nih.gov The ability of these compounds to chelate metal ions is also considered a potential contributor to their antifungal activity, as metal ions are essential for the function of many fungal enzymes. nih.gov The specific mechanism can be influenced by the substitution pattern on the quinoline ring. nih.gov

Cytotoxic Mechanisms in Cellular Models

The cytotoxic effects of quinoline derivatives against various cancer cell lines have been a subject of extensive research. Phenylacetamide derivatives have also been shown to possess anti-proliferative effects. nih.gov

Studies on quinazolinones, which are structurally related to quinolines, have proposed several mechanisms for their anticancer activity. These include the inhibition of the DNA repair system , inhibition of the epidermal growth factor receptor (EGFR) , inhibition of thymidylate synthase , and inhibitory effects on tubulin polymerization . nih.gov For example, gefitinib (B1684475) and erlotinib (B232) are quinazoline (B50416) derivatives that act as EGFR inhibitors and are used in cancer therapy. nih.gov

Research on specific 8-hydroxyquinoline derivatives has shown that they can induce cytotoxicity in human carcinoma cell lines. nih.gov For some phenylacetamide derivatives, the cytotoxic mechanism involves the induction of apoptosis. nih.gov The introduction of a phenyl group on the nitrogen of the central quinoline ring in some cyclopenta[b]quinoline-1,8-dione derivatives was found to improve their cytotoxic activity. nih.gov While detailed mechanistic studies on the cytotoxicity of this compound are not extensively available, the findings for related quinoline and phenylacetamide structures suggest that it may act through one or more of these established anticancer mechanisms.

Molecular Pathways and Cellular Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

Detailed investigations into the molecular pathways and specific cellular effects induced by this compound, such as the induction of apoptosis or cell cycle arrest, have not been documented in the accessible scientific literature. Consequently, there is no available information regarding the mechanisms by which this compound may exert its effects on cancer cells.

Structure Activity Relationship Sar Studies of N Phenyl 2 Quinolin 8 Yloxyacetamide Analogues

Impact of Structural Modifications on Biological Potency and Selectivity

The N-phenyl moiety of N-phenyl-2-quinolin-8-yloxyacetamide is a critical component for interaction with biological targets. Modifications to this phenyl ring can profoundly impact the compound's biological activity. Studies on structurally related compounds, such as N-arylcinnamamides and 8-hydroxyquinoline-2-carboxanilides, have provided valuable insights into the effects of substituents on the N-phenyl ring.

The electronic properties and lipophilicity of the substituents on the N-phenyl ring are key determinants of biological activity. For instance, in a series of N-arylcinnamamides, compounds with electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring exhibited potent antistaphylococcal and antitubercular activities. nih.gov Specifically, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide were among the most active compounds. nih.gov This suggests that electron-deficient phenyl rings may be favorable for certain biological activities.

Similarly, in studies of 8-hydroxyquinoline-2-carboxanilides with antiviral activity against the H5N1 avian influenza virus, the introduction of a nitro group at the meta-position of the N-phenyl ring (8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide) resulted in significant virus growth inhibition. nih.gov This further supports the importance of electron-withdrawing substituents on the anilide ring for enhancing antiviral potency. nih.gov The position of the substituent also plays a crucial role, with meta-substitution on the phenyl ring showing favorable activity in some cases. nih.gov

The following table summarizes the general trends observed for substitutions on the N-phenyl moiety based on related compound classes.

| Substitution Pattern | Observed Impact on Biological Activity (in related compounds) | Reference |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Generally enhances antimicrobial and antiviral activity. | nih.govnih.gov |

| Electron-donating groups | May lead to reduced or varied activity depending on the target. | |

| Halogens (e.g., -Cl, -F) | Can increase lipophilicity and influence activity, with the position being critical. | nih.gov |

| Positional Isomers (ortho, meta, para) | The position of the substituent significantly affects potency, with meta-substitution often being favorable. | nih.gov |

The quinoline (B57606) ring is a versatile scaffold found in numerous biologically active compounds and serves as a key pharmacophoric element in this compound analogues. Modifications to this bicyclic system, including the introduction of substituents at various positions, can modulate the biological activity and selectivity of the compounds.

SAR studies on various quinoline derivatives have demonstrated that the nature and position of substituents on the quinoline ring are critical for their anticancer and antimicrobial activities. For instance, the introduction of a methoxy (B1213986) group at the 6-position of the quinoline ring has been shown to enhance antibacterial activity compared to unsubstituted or methyl-substituted analogues. nih.gov In another study, the presence of two methoxy groups on the quinoline ring was associated with significant anti-SARS-CoV-2 activity.

The substitution pattern on the quinoline ring can also influence the mechanism of action. For example, certain 2-substituted quinoline derivatives have shown potent biological effects, with the nature of the substituent at the 2-position playing a key role. nih.gov Furthermore, modifications at the 4-position of the quinoline ring have also been explored, with linker-modified derivatives showing promise as HIV-1 integrase inhibitors. researchgate.net

The table below outlines the impact of modifications to the quinoline ring based on published research.

| Modification | Observed Impact on Biological Activity | Reference |

| Substitution at C2-position | The nature of the substituent significantly influences biological activity. | nih.gov |

| Substitution at C4-position | Can be modified with various linkers to target specific enzymes like HIV-1 integrase. | researchgate.net |

| Substitution at C6-position | Methoxy substitution has been shown to enhance antibacterial activity. | nih.gov |

| Dihydroxy substitution | Dihydroxy substitution on the quinoline ring has been linked to excellent inhibitory activity against certain enzymes. | nih.gov |

Studies on linker-modified quinoline derivatives targeting HIV-1 integrase have highlighted the importance of the linker's chemical nature. nih.gov In this research, various functionalized spacers, including amide, hydrazide, and urea (B33335) moieties, were investigated. The results indicated that amide derivatives were the most promising, suggesting that the acetamide (B32628) linker in this compound is a favorable choice for certain biological targets. nih.gov

While systematic studies on the modification of the acetamide linker in this compound analogues are limited, research on other classes of compounds with acetamide linkers suggests that this part of the molecule is crucial for activity. For example, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H- nih.govresearchgate.netnih.govtriazino[2,3-c]quinazoline-6-yl)thio]acetamides, which contain an acetamide linker, have shown notable antimicrobial and cytotoxic effects. researchgate.net The acetamide functional group itself is known to contribute to antimicrobial and anti-inflammatory properties in various compounds. researchgate.net

Further research is needed to systematically explore the impact of modifying the acetamide linker in this compound analogues. Such studies could involve varying the length of the alkyl chain, introducing substituents on the methylene (B1212753) group, or replacing the amide bond with other isosteres to probe the structural requirements for optimal biological activity.

Pharmacophore Elucidation and Essential Structural Features for Activity

Based on the available SAR data, a general pharmacophore model for this compound analogues can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity.

The essential structural features for the biological activity of this compound analogues likely include:

A hydrogen bond donor: The N-H group of the acetamide linker can act as a hydrogen bond donor, which is often crucial for binding to the active site of target proteins. nih.gov

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide linker is a strong hydrogen bond acceptor. nih.gov The ether oxygen and the quinoline nitrogen can also serve as hydrogen bond acceptors.

An aromatic/hydrophobic region: The quinoline ring system provides a large, flat aromatic surface that can engage in π-π stacking or hydrophobic interactions with the biological target.

A second aromatic/hydrophobic region: The N-phenyl moiety offers another hydrophobic region that can contribute to binding affinity. The substitution pattern on this ring can modulate its electronic and hydrophobic character.

A specific spatial arrangement: The relative orientation of the quinoline ring and the N-phenyl moiety, dictated by the acetamide linker, is critical for fitting into the binding pocket of a target enzyme or receptor. The dihedral angle between the quinoline ring and the benzene (B151609) ring, which has been determined to be 87.19° in the crystal structure of N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, is an important structural parameter. nih.govnih.gov

Molecular docking studies on related compounds, such as 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, have been used to investigate their binding modes in the active site of enzymes like HIV-1 reverse transcriptase, providing insights into the key interactions that drive their inhibitory activity. nih.gov Similar computational studies on this compound analogues would be invaluable for refining the pharmacophore model and guiding the design of new, more potent inhibitors for various therapeutic targets.

Computational Chemistry and Molecular Modeling of N Phenyl 2 Quinolin 8 Yloxyacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Identification of Binding Sites and Key Residues

No studies detailing the molecular docking of N-phenyl-2-quinolin-8-yloxyacetamide into any specific protein target were identified. Consequently, there is no published data on its potential binding sites or the key amino acid residues that would be involved in such interactions.

Prediction of Binding Affinities and Energetics

Without molecular docking simulations, there are no available predictions for the binding affinities (such as ΔG or Ki values) or the energetic contributions of different interaction types (e.g., hydrogen bonds, hydrophobic interactions) for this compound with any biological target.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties like geometry, vibrational frequencies, and electronic distributions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported in the searched literature. Such an analysis would provide insights into the molecule's chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) energy indicating its ability to donate electrons and the Lowest Unoccupied Molecular Orbital (LUMO) energy indicating its ability to accept electrons. The energy gap between these orbitals is a critical parameter for determining molecular stability.

Molecular Electrostatic Potential Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound were found. An MEP map would illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system, including conformational changes of a ligand and its dynamic interactions within a binding site. No MD simulation studies have been published for this compound, meaning there is no available data on its conformational flexibility or the stability of its potential interactions with a target over time.

While a crystallographic study for a related compound, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, exists, this single-crystal X-ray diffraction data does not encompass the computational analyses requested. The addition of a methyl group to the amide nitrogen would alter the electronic and steric properties, meaning its data cannot be directly extrapolated to the title compound.

In Silico Screening and Virtual Ligand Design of this compound Analogues

Due to a lack of publicly available research specifically on the computational chemistry of this compound, this section will focus on the in silico screening and virtual ligand design of structurally related quinoline (B57606) derivatives. The methodologies and findings discussed are based on studies of analogous compounds and provide a framework for how this compound could be evaluated computationally.

In modern drug discovery, in silico screening and virtual ligand design are indispensable tools for identifying and optimizing lead compounds. These computational techniques allow for the rapid assessment of large libraries of virtual compounds against a biological target, saving significant time and resources compared to traditional high-throughput screening.

A multistage in silico approach is often employed, beginning with the development of a pharmacophore model. tandfonline.com This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For instance, in the search for novel c-Kit kinase inhibitors, a pharmacophore model designated ADDHR_1 was generated from a set of 29 known ligands and identified as the most promising, with a survival score of 5.6812. tandfonline.comdeepdyve.com

Following pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis is frequently performed. 3D-QSAR models, in particular, correlate the three-dimensional properties of molecules with their biological activity. mdpi.com For a series of quinoline derivatives targeting c-Kit kinase, a robust atom-based 3D-QSAR model was developed, demonstrating high predictive power with a Q² value of 0.6547 and an R² value of 0.9947. tandfonline.comdeepdyve.com Such models are valuable for predicting the activity of newly designed compounds. nih.gov In one study, this approach led to the generation of 7,564 novel compounds through R-group enumeration. tandfonline.comdeepdyve.com

Virtual screening of large compound databases, such as the ZINC database, is a critical step in identifying potential drug candidates. tandfonline.com By filtering compounds through the developed pharmacophore model and then performing molecular docking, researchers can prioritize a smaller, more manageable number of compounds for further investigation. For example, a virtual screening campaign for c-Kit kinase inhibitors identified several ZINC compounds as potential candidates with favorable docking scores. tandfonline.com

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique estimates the binding affinity and interaction energies, providing insights into the binding mode. In a study on quinoline derivatives as potential c-Kit kinase inhibitors, compound A1 showed a strong binding score of -9.30 kcal/mol. tandfonline.comdeepdyve.com Similarly, in a different study, newly designed quinoline derivatives were docked against the HIV reverse transcriptase protein, with one compound achieving a docking score of -10.67. nih.gov

The following table summarizes the results of a molecular docking study of synthesized quinazoline (B50416) derivatives, a class of compounds related to quinolines, against a potential drug target (1AZM).

| Compound | Binding Affinity (kcal/mol) |

| Derivative 1 | -6.8 |

| Derivative 2 | -7.5 |

| Derivative 3 | -8.2 |

| Acetazolamide (Standard) | -5.25 |

| This table is based on data from a study on N-substituted sulfonamides and is presented here as an illustrative example of docking results. researchgate.net |

Another study focusing on quinazolin-2,4-dione analogues targeting the main protease of SARS-CoV-2 reported binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Furthermore, research on 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives as potential antiprotozoal agents revealed promising binding affinities against the enzyme EhTHRase, with the most active compounds showing binding free energies of -8.9 kcal/mol and -8.7 kcal/mol. researchgate.net

The insights gained from these in silico methods, including the analysis of steric and electrostatic properties from Comparative Molecular Field Analysis (CoMFA), guide the rational design of novel ligands with improved activity and bioavailability. mdpi.comnih.gov Molecular dynamics simulations can further be used to analyze the stability of the ligand-protein complex over time. tandfonline.commdpi.com

Research on N Phenyl 2 Quinolin 8 Yloxyacetamide Derivatives and Analogues

Synthesis and Biological Evaluation of Structural Analogues

The functionalization of the quinoline (B57606) scaffold at its various ring positions is a key strategy in drug design, as the nature and placement of substituents significantly influence the biological activity of the resulting compounds. nih.gov Research has focused on creating structural analogues of N-phenyl-2-quinolin-8-yloxyacetamide by modifying different parts of the molecule. These efforts include altering the substitution on the quinoline ring, changing the phenylacetamide portion, and creating hybrid molecules that combine the quinoline core with other pharmacologically active fragments. nih.govresearchgate.net

A significant area of research has focused on structural isomers, specifically 2-(quinolin-4-yloxy)acetamides, which have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net These compounds have demonstrated impressive activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have led to the synthesis of highly potent agents with Minimum Inhibitory Concentration (MIC) values as low as 0.05 µM. nih.govresearchgate.net These molecules were identified through phenotypic screening and subsequently optimized. nih.gov Further evaluation revealed that these compounds target the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb. researchgate.netresearchgate.net This was confirmed by testing the compounds against a spontaneous mutant strain with a single mutation in the qcrB gene. researchgate.net

The antitubercular activity of selected quinolin-4-yloxyacetamide derivatives is notable for their efficacy against MDR strains without showing cross-resistance to some first- and second-line drugs. researchgate.net Furthermore, these compounds have shown activity against bacilli within infected macrophages at levels comparable to the frontline drug rifampin. researchgate.net The quinoline core is also present in bedaquiline (B32110), a diarylquinoline-based drug approved for treating MDR-TB, highlighting the importance of this scaffold in developing new antitubercular drugs. nih.gov

Table 1: Antitubercular Activity of Selected Quinolin-4-yloxyacetamide Derivatives

| Compound | Target | MIC against M. tuberculosis H37Rv (µM) | Activity against MDR-TB Strains | Reference |

|---|---|---|---|---|

| Quinolin-4-yloxyacetamide Lead Compounds | Mycobacterium tuberculosis | As low as 0.05 | Active | nih.govresearchgate.net |

| Simplified Quinoline Analogues | Mycobacterium tuberculosis | As low as 0.3 | Active | researchgate.net |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific compound structures and detailed MIC values can be found in the cited literature.

The phenoxy acetamide (B32628) scaffold, a key component of this compound, is itself a pharmacophore associated with a variety of biological activities, including enzyme inhibition. researchgate.netnih.gov Derivatives of phenoxy acetamide have been synthesized and evaluated for anti-inflammatory, analgesic, and cholinesterase inhibitory activities. nih.govgalaxypub.co

For instance, certain substituted phenoxy acetamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. galaxypub.co These compounds have shown potential as selective COX-II inhibitors, which is a desirable profile for reducing the gastrointestinal side effects associated with non-selective NSAIDs. galaxypub.coarchivepp.com

In a different context, phenoxy acetamide derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govresearchgate.net The deficiency in cholinergic neurotransmission in Alzheimer's has driven the development of cholinesterase inhibitors as a primary treatment strategy. researchgate.net Research has shown that some 2-phenoxy-indan-1-ones and other related structures exhibit high inhibitory activity against AChE. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Phenoxy Acetamide Analogues

| Compound Class | Enzyme Target | Biological Activity | Reference |

|---|---|---|---|

| Substituted Phenoxy Acetamides | Cyclooxygenase (COX) | Anti-inflammatory, Analgesic | galaxypub.co |

| Phenol-based Acetamides | Cyclooxygenase (COX) | Anti-inflammatory (IC50 of 0.616-0.768 mol/L) | galaxypub.co |

| 2-Phenoxy-indan-1-ones | Acetylcholinesterase (AChE) | AChE Inhibition | nih.gov |

This table summarizes findings on the biological activities of the phenoxy acetamide scaffold. Specific IC50 values and compound details are available in the cited references.

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. nih.govresearchgate.net This approach can lead to compounds with improved affinity, better selectivity, or even a dual mode of action to overcome drug resistance. nih.gov The quinoline scaffold is frequently used as a building block for creating such hybrid molecules due to its broad biological potential. nih.govresearchgate.net

Examples of this strategy include the development of:

Quinoline-piperazine hybrids: These have shown significant potential in antimicrobial research, with activity against both Gram-positive and Gram-negative bacteria, as well as various mycobacteria. researchgate.net

Quinoline-sulfonamide complexes: Novel hybrid quinoline-sulfonamide metal complexes have been designed and synthesized, demonstrating promising antibacterial and antifungal activity. nih.gov

Quinoline-β-carboline hybrids: Amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline scaffolds have been synthesized and screened for antiproliferative and antiviral activities. researchgate.net

Quinoline-1,4-naphthoquinone hybrids: These hybrids have been synthesized and evaluated for their biological activity, leveraging the properties of both scaffolds. researchgate.net

These hybrid structures aim to harness a synergistic effect from the combined moieties, often resulting in higher pharmacological activity compared to the individual components. nih.gov The design of such molecules is a key area of research for developing novel therapeutic prospects. nih.gov

Strategies for Lead Compound Optimization

Once a promising lead compound like this compound or its analogues is identified, lead optimization is undertaken to improve its drug-like properties. This process aims to enhance potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, excretion, and toxicity - ADMET) while minimizing undesirable side effects. nih.govresearchgate.net

A key strategy employed in lead optimization is structural simplification . This approach involves the judicious removal of non-essential functional groups, excess rings, or chiral centers from a complex lead molecule. nih.govresearchgate.net The goal is to reduce "molecular obesity"—high molecular weight and complexity—which can negatively impact ADMET properties and increase the risk of drug development failure. nih.gov An example of this is the development of chemically simpler and low-cost derivatives of the antitubercular drug bedaquiline by simplifying its structure while preserving its activity. researchgate.net

Other optimization strategies include:

Rigidification: Introducing rigid functional groups can lock flexible bonds, limiting the compound's conformational space. This can increase selectivity and activity by favoring the active conformation that binds to the target. researchgate.net

Multivariate Optimization: This involves the simultaneous optimization of multiple properties, such as pharmacological potency and pharmacokinetic profile, to improve the efficiency of the lead optimization process. nih.gov

The optimization process is highly iterative, relying on feedback from in vitro and in vivo studies to guide the rational design of new, improved analogues. youtube.com

Comparative Studies with Related Quinoline-Containing Compounds

To establish the therapeutic potential of new chemical entities, their performance is often benchmarked against existing drugs or other relevant compounds. In the case of quinoline-based antitubercular agents, comparisons are frequently made with established treatments like rifampin and newer agents like bedaquiline. nih.govresearchgate.net

Studies on 2-(quinolin-4-yloxy)acetamides have shown that these compounds exhibit intracellular activity against M. tuberculosis in infected macrophages with an action similar to rifampin. researchgate.net Furthermore, these novel acetamides have demonstrated potent activity against drug-resistant strains, a critical advantage in the face of growing MDR-TB and extensively drug-resistant TB (XDR-TB). nih.gov

The quinoline core is a shared feature with bedaquiline, the first diarylquinoline-based antitubercular drug approved in decades. nih.gov However, the 2-(quinolin-4-yloxy)acetamides represent a structurally distinct class. Molecular simplification studies on these acetamides have yielded compounds with potent antitubercular activity (MIC values as low as 0.3 µM) and a demonstrated lack of cross-resistance with some existing drugs, indicating they may furnish candidates for future antituberculosis drug development. researchgate.net These comparative assessments are crucial for positioning new derivatives within the landscape of existing and emerging therapies.

Concluding Perspectives and Future Research Trajectories

Current Understanding of N-phenyl-2-quinolin-8-yloxyacetamide's Research Landscape

The current body of research on this compound establishes it primarily as a versatile amide-type open-chain ligand. Its synthesis has been documented, commonly involving the reaction of 8-hydroxyquinoline (B1678124) with 2-chloro-N-phenylacetamide or its derivatives. nih.gov The compound has been characterized structurally, with X-ray diffraction studies revealing key molecular parameters. For instance, in a monohydrate form of the related compound N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, the dihedral angle between the quinoline (B57606) and benzene (B151609) rings is 87.19 (8)°. nih.govnih.gov

The principal focus of existing studies has been on the compound's excellent coordination ability with metal ions, particularly lanthanides and transition metals like zinc. nih.govnih.gov This has positioned this compound and its analogues as valuable components in the development of metal complexes. These complexes are of interest for potential applications in material science, owing to properties like luminescence that can be enhanced by the ligand. nih.gov The formation of a six-coordinated zinc complex, Aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II), highlights its capacity as a tridentate ligand, binding through two oxygen atoms and one nitrogen atom. nih.gov

While direct and extensive biological studies on this compound itself are limited, its structural foundation on the 8-hydroxyquinoline (8-HQ) moiety is significant. The 8-HQ nucleus is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects, to its derivatives. researchgate.netnih.govnih.gov This inherent potential suggests that this compound could serve as a valuable scaffold for developing new pharmacologically active agents.

Table 1: Crystallographic Data for a Related Compound and a Zinc Complex

| Parameter | N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate nih.gov | Aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II) nih.gov |

|---|---|---|

| Formula | C₁₈H₁₆N₂O₂·H₂O | [Zn(NO₃)₂(C₁₇H₁₄N₂O₂)(H₂O)] |

| Molecular Weight | 310.34 | 485.71 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pca2₁ | P-1 |

| a (Å) | 6.6028 (8) | 7.9980 (14) |

| b (Å) | 14.9207 (18) | 9.5109 (16) |

| c (Å) | 16.3505 (19) | 13.359 (2) |

| **α (°) ** | 90 | 94.876 (2) |

| **β (°) ** | 90 | 96.496 (2) |

| **γ (°) ** | 90 | 106.031 (2) |

| **Volume (ų) ** | 1610.8 (3) | 963.2 (3) |

| Z | 4 | 2 |

Unexplored Avenues in Synthetic Chemistry and Derivatization

The synthetic pathways to this compound open up numerous avenues for further exploration and derivatization. Future research could systematically modify the core structure to build extensive chemical libraries for screening.

Substitution on the Phenyl Ring: The phenyl group is a prime target for substitution. Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions could significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. This approach has been successful for other quinoline derivatives, where such modifications have been shown to influence antiviral activity. nih.gov

Modification of the Acetamide (B32628) Linker: The acetamide bridge could be altered. For example, replacing the methylene (B1212753) group with longer alkyl chains, cyclic structures, or other functional groups could change the flexibility and coordination geometry of the ligand.

Derivatization at the Quinoline Core: While the 8-oxy-acetamide linkage is defining, modern synthetic methods could allow for further functionalization of the quinoline ring itself. Techniques like the Sonogashira cross-coupling, used for other quinolone derivatives, could introduce novel substituents. mdpi.com

Advanced Synthetic Methodologies: Exploring more efficient and greener synthetic strategies, such as microwave-assisted synthesis, could accelerate the creation of new derivatives. This method has been effectively used for synthesizing 8-hydroxyquinoline-2-carboxanilides. nih.gov

These synthetic explorations would generate a diverse portfolio of novel compounds, providing a rich resource for investigating structure-activity relationships (SAR) in both materials science and medicinal chemistry.

Advanced Mechanistic Elucidation in Biological Contexts

A significant gap in the current understanding of this compound is the detailed elucidation of its biological mechanisms. Given the known activities of the 8-hydroxyquinoline scaffold, future research should transition from inference to direct investigation.

Anticancer Mechanisms: Derivatives of the related 2-quinolone core have been investigated as antimitotic agents that inhibit microtubule polymerization, binding at the colchicine-binding site. nih.gov It would be crucial to investigate whether this compound or its derivatives share this mechanism. Studies on related quinoxaline (B1680401) compounds have pointed towards the inhibition of enzymes like human thymidylate synthase as a potential anticancer pathway. nih.govbohrium.com

Antiviral Activity: Research on similar 8-hydroxyquinoline carboxamides has suggested that they may act at an early stage of the viral lifecycle, rather than being directly virucidal. nih.gov Mechanistic studies could clarify if this compound derivatives operate via a similar mode of action against various viruses.

Role as an Ionophore: The excellent metal-coordinating ability of this compound suggests it could function as an ionophore, transporting metal ions across biological membranes and thereby disrupting cellular homeostasis in pathogens or cancer cells. This is a known mechanism for other quinoline-based compounds.

Enzyme Inhibition: The quinoline structure is present in many enzyme inhibitors. nih.gov Screening this compound derivatives against a panel of clinically relevant enzymes (e.g., kinases, proteases, histone deacetylases) could uncover specific molecular targets and pave the way for therapeutic development. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new this compound derivatives can be significantly enhanced by integrating computational modeling with experimental synthesis and testing. The availability of crystal structure data provides a solid foundation for in silico studies. nih.govnih.gov

Molecular Docking: Future research can employ molecular docking to predict the binding modes and affinities of novel derivatives against specific biological targets identified in mechanistic studies (e.g., tubulin, thymidylate synthase). This has been used effectively for quinoxaline and 4-phenyl-2-quinolone derivatives to explain SAR and guide optimization. nih.govbohrium.com

Pharmacokinetic Prediction: In silico ADME (absorption, distribution, metabolism, and excretion) models can be used to predict the drug-likeness of new derivatives early in the design phase. This allows for the prioritization of compounds with more favorable pharmacokinetic profiles, a strategy successfully applied to other quinolone analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed. These models would quantitatively correlate physicochemical properties with activity, providing predictive tools to design more potent compounds. The lipophilicity and electronic properties have been identified as key parameters for the antiviral activity of related compounds. nih.gov

Bioisosteric Replacement: Computational approaches can guide bioisosteric replacement strategies. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to improved activity or selectivity. The concept of replacing an oxygen atom with a nitrogen atom to move from a coumarin (B35378) to a quinolone scaffold is a prime example of successful bioisosterism. nih.gov

By combining the predictive power of computational chemistry with the empirical evidence from synthetic and biological experiments, the exploration of this compound can move towards a more targeted and efficient discovery of new functional molecules.

Q & A

Q. What are the recommended synthetic routes for N-phenyl-2-quinolin-8-yloxyacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with substitution and condensation. For example:

- Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

- Condensation : Couple the amine intermediate with cyanoacetic acid or chloroacetamide derivatives using condensing agents (e.g., DCC or EDCI) .

Optimization Tips : Adjust pH during substitution (alkaline for nucleophilic attack), control temperature (<80°C to avoid side reactions), and use anhydrous conditions during condensation to improve yields.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- Spectroscopy :

- NMR : Use - and -NMR to confirm proton environments (e.g., quinoline protons at δ 8.9–7.2 ppm, acetamide carbonyl at ~168 ppm) .

- IR : Identify amide C=O stretches (~1650–1680 cm) and quinoline C-N stretches (~1350 cm) .

- X-ray Crystallography :

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chloroacetamide derivatives) .

- First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the coordination chemistry of this compound with lanthanides?

Methodological Answer :

- Ligand Design : Modify the quinoline or acetamide moieties to enhance metal-binding affinity (e.g., introduce electron-withdrawing groups) .

- Spectroscopic Analysis :

- Use UV-Vis to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., shifts at ~350–400 nm for Eu complexes) .

- Employ fluorescence spectroscopy to study luminescence quenching/enhancement upon coordination .

- Structural Validation : Refine coordination geometries using single-crystal XRD (SHELXL) to confirm bond lengths (e.g., Ln–O distances ~2.3–2.5 Å) .

Q. How should contradictions between computational predictions and experimental data (e.g., bond angles, reactivity) be resolved?

Methodological Answer :

Q. What strategies optimize the crystallization of this compound for structural studies?

Methodological Answer :

- Solvent Screening : Test binary solvent systems (e.g., DMSO/water for high polarity, chloroform/hexane for slow evaporation) .

- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to promote nucleation .

- Additives : Introduce trace co-solvents (e.g., acetonitrile) to disrupt π-π stacking and reduce twinning .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations :

- Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon in acetamide: > 0.3) .

- Simulate transition states for SN2 reactions (e.g., activation energies < 25 kcal/mol indicate feasibility) .

- Experimental Validation : Perform kinetic studies (e.g., pseudo-first-order conditions) to compare with computational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.